molecular formula C7H8BrNOS B8443427 5-Bromo-thiophene 2-carboximidic acid ethyl ester

5-Bromo-thiophene 2-carboximidic acid ethyl ester

Cat. No. B8443427
M. Wt: 234.12 g/mol
InChI Key: IOFAMJZSEXMVTL-UHFFFAOYSA-N
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Patent
US08716483B2

Procedure details

The 5-bromo-thiophene 2-carboxylic acid amide (2BW) (7 g, 34.1 mmols) was dissolved in dichloroethane (170 ml). Triethyloxonium hexafluorophosphate (10.16 g, 40.97 mmols) was added and the resulting mixture was refluxed for 1 hr at 90° C. The reaction mixture was concentrated under reduced pressure, and was taken directly to next step.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([NH2:9])=[O:8])=[CH:4][CH:3]=1.F[P-](F)(F)(F)(F)F.[CH2:17]([O+](CC)CC)[CH3:18]>ClC(Cl)C>[CH2:17]([O:8][C:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)=[NH:9])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)N
Name
Quantity
170 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
10.16 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C(C)[O+](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)OC(=N)C=1SC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.